molecular formula C9H9N5O3 B10973417 (1-methyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone

(1-methyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone

Cat. No.: B10973417
M. Wt: 235.20 g/mol
InChI Key: OIJQABSUSFBPBP-UHFFFAOYSA-N
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Description

“(1-methyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone” is a compound with the following linear molecular formula:

C11H9N3O3\text{C}_{11}\text{H}_{9}\text{N}_{3}\text{O}_{3}C11​H9​N3​O3​

. It contains two pyrazole rings, each substituted with different functional groups. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the condensation of 1-methyl-4-nitro-1H-pyrazole-3-carbaldehyde with 4-methyl-1H-pyrazole-1-carbaldehyde, followed by oxidation to form the desired product. The reaction conditions may vary, but typically involve mild acidic or basic conditions.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers have developed various strategies to access related pyrazole derivatives, which can serve as starting points for industrial optimization.

Chemical Reactions Analysis

Reactivity: “(1-methyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone” can undergo diverse chemical reactions due to its pyrazole moieties. These reactions include:

    Oxidation: The nitro group can be reduced to an amino group.

    Substitution: The methyl groups can be replaced by other functional groups.

    Condensation: It can participate in condensation reactions to form larger heterocyclic systems.

Common Reagents and Conditions: Reagents such as reducing agents (e.g., hydrazine), oxidizing agents (e.g., potassium permanganate), and Lewis acids (e.g., aluminum chloride) are commonly employed. Reaction conditions vary based on the specific transformation.

Major Products: The major products depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while substitution reactions lead to various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: Researchers explore the compound’s reactivity and design novel derivatives for drug discovery, catalysis, and materials science.

Biology and Medicine:

Industry: The compound’s unique structure may find applications in specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The exact mechanism remains to be elucidated. researchers investigate its interactions with biological targets and pathways.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, exploring related pyrazoles can highlight its uniqueness.

Properties

Molecular Formula

C9H9N5O3

Molecular Weight

235.20 g/mol

IUPAC Name

(1-methyl-4-nitropyrazol-3-yl)-(4-methylpyrazol-1-yl)methanone

InChI

InChI=1S/C9H9N5O3/c1-6-3-10-13(4-6)9(15)8-7(14(16)17)5-12(2)11-8/h3-5H,1-2H3

InChI Key

OIJQABSUSFBPBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C(=O)C2=NN(C=C2[N+](=O)[O-])C

Origin of Product

United States

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